molecular formula C13H9N3O B290222 N-(3-cyanophenyl)pyridine-3-carboxamide

N-(3-cyanophenyl)pyridine-3-carboxamide

Cat. No.: B290222
M. Wt: 223.23 g/mol
InChI Key: MXIJCRMOWDFFJZ-UHFFFAOYSA-N
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Description

N-(3-Cyanophenyl)pyridine-3-carboxamide is a small-molecule compound characterized by a pyridine ring substituted at the 3-position with a carboxamide group, which is further linked to a 3-cyanophenyl moiety. This compound has been studied in the context of protease inhibition, particularly against the SARS-CoV-2 main protease (M<sup>pro</sup>), where its pyridine ring occupies a lateral binding pocket and forms critical hydrogen bonds with residues such as HIS163 and GLN189 . Its structural simplicity and modularity make it a scaffold for derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Properties

Molecular Formula

C13H9N3O

Molecular Weight

223.23 g/mol

IUPAC Name

N-(3-cyanophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H9N3O/c14-8-10-3-1-5-12(7-10)16-13(17)11-4-2-6-15-9-11/h1-7,9H,(H,16,17)

InChI Key

MXIJCRMOWDFFJZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C#N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-cyanophenyl)pyridine-3-carboxamide with structurally analogous compounds, focusing on substituent effects, binding interactions, and biological activity.

Pyridine-3-carboxamide Derivatives with Varied Aromatic Substituents

  • 2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) and 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) (): Structural Differences: Both feature an acetamide linker instead of a direct carboxamide bond. The pyridine ring in 5RGX has a 4-methyl group, while 5RGZ lacks this substitution. Binding Interactions: These compounds exhibit binding affinities better than −22 kcal/mol against SARS-CoV-2 M<sup>pro</sup>, with the pyridine ring interacting with HIS163 and the linker forming hydrogen bonds with ASN142 and GLN189 . Activity: The methyl group in 5RGX may enhance hydrophobic interactions, but the direct carboxamide in this compound likely provides stronger hydrogen bonding.
  • 2-Hydroxy-N-(3-hydroxyphenyl)pyridine-3-carboxamide (): Structural Differences: Hydroxyl groups replace the cyano and pyridine C2-hydrogen. Physicochemical Properties: Increased polarity (logP reduced due to −OH groups) improves solubility (molecular weight: 230.22 g/mol) but may reduce membrane permeability compared to the cyanophenyl analog .

Indan-Substituted Pyridine-3-carboxamides ():

  • Examples: 2-(Difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide (A.3.36) .
  • Structural Differences : Bulky indan substituents introduce steric bulk and lipophilicity.
  • Activity : These derivatives are patented for undisclosed therapeutic applications, likely leveraging the indan group for target selectivity or metabolic stability .

Heterocyclic Carboxamide Analogs

  • Linomide (Quinoline-3-carboxamide) (): Structural Differences: A quinoline ring replaces pyridine, with a hydroxyl group at C4. Activity: Linomide exhibits antiangiogenic effects by inhibiting endothelial cell migration and invasion, contrasting with the protease-targeted activity of pyridine-3-carboxamides .
  • Triazolo-Pyridazine Carboxamides ():

    • Example: N-(3-Chlorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide .
    • Structural Differences : A triazolo-pyridazine system introduces additional hydrogen-bonding sites.
    • Activity : Such compounds are explored for kinase inhibition, highlighting how heterocycle variation diversifies biological targets .

Data Table: Key Comparative Properties

Compound Name Structure Highlights Binding Affinity (kcal/mol) Key Interactions Solubility (Predicted logP) Biological Activity
This compound Pyridine + 3-cyanophenyl carboxamide Not reported HIS163, ASN142, GLN189 ~2.5 (moderate) SARS-CoV-2 M<sup>pro</sup> inhibition
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) Acetamide linker + pyridine <−22 HIS163, ASN142 ~1.8 SARS-CoV-2 M
2-Hydroxy-N-(3-hydroxyphenyl)pyridine-3-carboxamide Dual −OH groups Not reported Enhanced hydrogen bonding ~0.9 Undisclosed (improved solubility)
Linomide Quinoline + phenylmethyl carboxamide Not reported Endothelial cell receptors ~1.2 Antiangiogenic
A.3.36 (Indan derivative) Indan + difluoromethyl Not reported Hydrophobic interactions ~3.8 Patented therapeutic

Research Findings and Implications

  • SARS-CoV-2 M<sup>pro</sup> Inhibition: Pyridine-3-carboxamides with direct carboxamide linkages (e.g., this compound) exhibit stronger hydrogen bonding to ASN142 and GLN189 compared to acetamide-linked analogs, suggesting superior target engagement .
  • Substituent Effects: The 3-cyano group enhances binding through electron-withdrawing effects and π-stacking, while hydroxyl groups (as in ) improve solubility at the cost of reduced lipophilicity.
  • Heterocycle Diversity: Quinoline and triazolo-pyridazine analogs demonstrate scaffold versatility, enabling adaptation to diverse targets (e.g., antiangiogenesis vs. protease inhibition) .

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